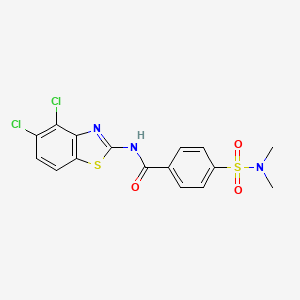

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as DBD or Dibenzothiazole Disulfide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound has been found to possess several interesting properties that make it an attractive candidate for research.

Scientific Research Applications

Anticancer Properties

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has shown promise as a potential anticancer agent. Researchers have investigated its effects on tumor cell growth, apoptosis (programmed cell death), and inhibition of specific cancer pathways. Preclinical studies suggest that it may interfere with cancer cell proliferation and metastasis .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. This compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for drug development in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Effects

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide exhibits antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an antimicrobial agent in topical formulations, wound healing, and combating drug-resistant pathogens .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes involved in maintaining acid-base balance in the body. This compound acts as a carbonic anhydrase inhibitor, which has implications for conditions like glaucoma, epilepsy, and metabolic disorders. Researchers are investigating its selectivity and efficacy in inhibiting specific carbonic anhydrase isoforms .

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment for cancer and other diseases. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been explored as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells. Its potential lies in targeted therapy with minimal side effects .

Metal Ion Chelation

Chelating agents bind to metal ions, affecting their bioavailability and physiological roles. This compound has been investigated for its metal ion chelation properties. It may find applications in heavy metal detoxification, metal-based drug delivery, and environmental remediation .

properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)10-5-3-9(4-6-10)15(22)20-16-19-14-12(25-16)8-7-11(17)13(14)18/h3-8H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMADRFXPLLYZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide](/img/structure/B2559661.png)

![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)

![N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2559664.png)

![tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B2559667.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)

![2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2559670.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)

![Spiro[3.5]nonane-7-sulfonyl chloride](/img/structure/B2559674.png)

![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2559679.png)